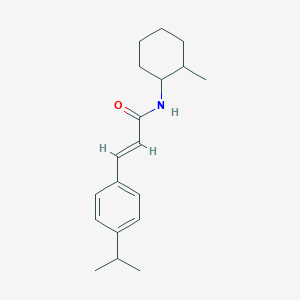
(E)-N-(2-methylcyclohexyl)-3-(4-propan-2-ylphenyl)prop-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Isopropylphenyl)-N-(2-methylcyclohexyl)acrylamide is an organic compound with a complex structure that includes an acrylamide group, an isopropylphenyl group, and a methylcyclohexyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(2-methylcyclohexyl)-3-(4-propan-2-ylphenyl)prop-2-enamide typically involves the reaction of 4-isopropylphenylamine with 2-methylcyclohexylacryloyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
化学反应分析
Types of Reactions
3-(4-Isopropylphenyl)-N-(2-methylcyclohexyl)acrylamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acrylamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted acrylamides.
科学研究应用
3-(4-Isopropylphenyl)-N-(2-methylcyclohexyl)acrylamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty polymers and materials with unique properties.
作用机制
The mechanism of action of (E)-N-(2-methylcyclohexyl)-3-(4-propan-2-ylphenyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The acrylamide group can form covalent bonds with nucleophilic sites in proteins or enzymes, potentially inhibiting their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
相似化合物的比较
Similar Compounds
3-(4-Isopropylphenyl)-2-methylpropionaldehyde: Shares the isopropylphenyl group but differs in the functional groups attached.
3-(4-Isopropylphenyl)-2-methylpropanoic acid: Similar structure but contains a carboxylic acid group instead of an acrylamide group.
Uniqueness
3-(4-Isopropylphenyl)-N-(2-methylcyclohexyl)acrylamide is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various research applications and industrial uses.
属性
分子式 |
C19H27NO |
|---|---|
分子量 |
285.4 g/mol |
IUPAC 名称 |
(E)-N-(2-methylcyclohexyl)-3-(4-propan-2-ylphenyl)prop-2-enamide |
InChI |
InChI=1S/C19H27NO/c1-14(2)17-11-8-16(9-12-17)10-13-19(21)20-18-7-5-4-6-15(18)3/h8-15,18H,4-7H2,1-3H3,(H,20,21)/b13-10+ |
InChI 键 |
CBCACCJZHCLRGB-JLHYYAGUSA-N |
SMILES |
CC1CCCCC1NC(=O)C=CC2=CC=C(C=C2)C(C)C |
手性 SMILES |
CC1CCCCC1NC(=O)/C=C/C2=CC=C(C=C2)C(C)C |
规范 SMILES |
CC1CCCCC1NC(=O)C=CC2=CC=C(C=C2)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[2-(5-Chloro-2-methoxyanilino)-2-oxoethyl] 2-(4-nitro-1,3-dioxoisoindol-2-yl)acetate](/img/structure/B254198.png)
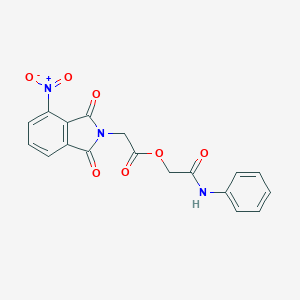
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-4-(4-methoxyphenoxy)butanamide](/img/structure/B254200.png)
![4-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]-3-sulfanylidene-2H-1,2,4-triazin-5-one](/img/structure/B254202.png)
![Ethyl 7-[4-(hexyloxy)phenyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B254203.png)
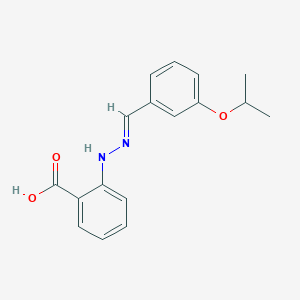
![2-{2-[4-(Benzyloxy)-3-ethoxybenzylidene]hydrazino}benzoic acid](/img/structure/B254206.png)
![Pentyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B254210.png)
![5-[5-[(4-Fluorophenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]pentan-1-amine](/img/structure/B254216.png)
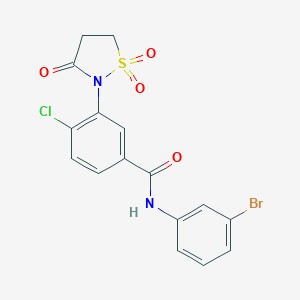
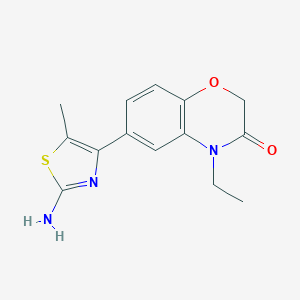
![cyclopentyl 2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetate](/img/structure/B254224.png)
![ethyl 2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetate](/img/structure/B254225.png)
![2-methyl-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidine-4-thione](/img/structure/B254226.png)
